molecular formula C10H9BrF3N B1408781 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline CAS No. 1697580-07-6

3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline

Cat. No.: B1408781
CAS No.: 1697580-07-6
M. Wt: 280.08 g/mol
InChI Key: DVYOMTACZDDAIS-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is an organic compound that features a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclopropyl-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitro or nitroso derivatives, or reduced to form amines.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Substituted Anilines: Through nucleophilic aromatic substitution.

    Nitro and Amino Derivatives: Through oxidation and reduction reactions.

    Biaryl Compounds: Through Suzuki–Miyaura coupling.

Scientific Research Applications

3-Bromo-N-cyclopropyl-5-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic effects compared to other similar compounds. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3N/c11-7-3-6(10(12,13)14)4-9(5-7)15-8-1-2-8/h3-5,8,15H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYOMTACZDDAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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